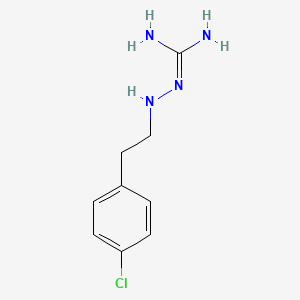

(p-Chlorophenethyl)aminoguanidine

Description

Structure

3D Structure

Properties

CAS No. |

46352-58-3 |

|---|---|

Molecular Formula |

C9H13ClN4 |

Molecular Weight |

212.68 g/mol |

IUPAC Name |

2-[2-(4-chlorophenyl)ethylamino]guanidine |

InChI |

InChI=1S/C9H13ClN4/c10-8-3-1-7(2-4-8)5-6-13-14-9(11)12/h1-4,13H,5-6H2,(H4,11,12,14) |

InChI Key |

GNAOZKIKJRLWIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCNN=C(N)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Chemical Derivatization in Research

Established Synthetic Pathways for (p-Chlorophenethyl)aminoguanidine

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, its structure lends itself to well-established methods for the synthesis of N-substituted aminoguanidines. A plausible and efficient pathway involves the reaction of a key precursor, p-chlorophenethylamine, with a suitable guanidinylating agent.

Selection and Reactivity of Key Precursors and Starting Materials

The primary precursors for the synthesis of (p--Chlorophenethyl)aminoguanidine are p-chlorophenethylamine and a guanidinylating agent.

p-Chlorophenethylamine: This starting material is commercially available, providing a straightforward entry point for the synthesis. nih.gov Its structure comprises a phenethylamine (B48288) backbone with a chlorine atom at the para position of the phenyl ring. The primary amine group of p-chlorophenethylamine is the reactive site for the subsequent guanidinylation reaction.

Guanidinylating Agents: Several reagents can be employed to introduce the aminoguanidine (B1677879) moiety. Common choices include:

S-Methylisothiourea derivatives: Reagents like N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea are effective for the guanidinylation of primary amines. The reaction typically proceeds by nucleophilic attack of the primary amine on the S-methylisothiourea, leading to the formation of the substituted guanidine (B92328). sigmaaldrich.com

Cyanamide (B42294): The reaction of an amine with cyanamide, often catalyzed by a Lewis acid such as scandium(III) triflate, provides a direct route to guanidines. organic-chemistry.orgelsevierpure.com This method can be advantageous due to the simplicity of the reagents.

1H-Pyrazole-1-carboxamidine hydrochloride: This is another common and effective reagent for the guanidinylation of amines. springernature.com

The choice of guanidinylating agent can be influenced by factors such as desired protecting groups on the final product, reaction conditions, and scalability.

Table 1: Key Precursors and Guanidinylating Agents

| Compound Name | Role in Synthesis |

| p-Chlorophenethylamine | Starting material containing the p-chlorophenethyl moiety |

| S-Methylisothiourea | Guanidinylating agent |

| Cyanamide | Guanidinylating agent |

| 1H-Pyrazole-1-carboxamidine | Guanidinylating agent |

Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis

The optimization of the reaction between p-chlorophenethylamine and a guanidinylating agent is crucial for achieving high yields and purity on a laboratory scale. Key parameters to consider include:

Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are often suitable for these reactions, particularly when using protected guanidinylating agents. sigmaaldrich.com

Temperature: The reaction temperature can vary depending on the reactivity of the chosen guanidinylating agent. Many of these reactions can be carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Stoichiometry: The molar ratio of the reactants should be carefully controlled. Using a slight excess of the amine or the guanidinylating agent may be necessary to ensure complete conversion of the limiting reagent.

Catalyst: In the case of using cyanamide, the addition of a catalytic amount of a Lewis acid like scandium(III) triflate has been shown to significantly improve reaction efficiency. organic-chemistry.org

Work-up and Purification: After the reaction is complete, a standard aqueous work-up is typically employed to remove any water-soluble byproducts. Purification of the final product, this compound, is usually achieved through column chromatography on silica (B1680970) gel.

By systematically adjusting these parameters, the synthesis can be optimized to provide the desired product in good to excellent yields.

Challenges and Innovative Approaches in Synthetic Route Design

A primary challenge in the synthesis of this compound can be the potential for the formation of side products. For instance, over-alkylation of the guanidine nitrogen atoms is a possibility, although generally less favorable than the initial reaction with the primary amine. youtube.com The use of protecting groups on the guanidinylating agent, such as the tert-butoxycarbonyl (Boc) group, can help to mitigate this issue and allow for more controlled reactions. sigmaaldrich.com

Another challenge can be the purification of the final product from unreacted starting materials and byproducts. The basic nature of the guanidine functional group can sometimes lead to tailing on silica gel chromatography. Careful selection of the eluent system is therefore important for achieving high purity.

Innovative approaches in guanidine synthesis include the use of polymer-bound reagents, which can simplify purification by allowing for the easy removal of excess reagents and byproducts through filtration. sigmaaldrich.com Additionally, the development of new catalytic systems for guanidinylation reactions continues to be an active area of research, offering potential for milder reaction conditions and improved yields. organic-chemistry.orgelsevierpure.com

Isotopic Labeling Techniques for Mechanistic and Preclinical Metabolic Research

Isotopic labeling is an invaluable tool for elucidating the metabolic fate and mechanism of action of compounds like this compound. By incorporating stable or radioactive isotopes into the molecule, researchers can trace its journey through biological systems.

A common strategy for isotopic labeling of this compound would be to introduce a carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) atom into the guanidine moiety. This can be achieved by using an isotopically labeled guanidinylating agent, such as [¹³C]cyanamide or S-methylisothiourea synthesized from a labeled precursor. The synthesis of [¹⁴C]aminoguanidine has been reported, providing a precedent for such an approach.

Alternatively, deuterium (B1214612) (²H) labels could be incorporated into the phenethyl portion of the molecule. This could be achieved by starting with a deuterated p-chlorophenethylamine precursor. The presence of these isotopic labels allows for the use of sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify metabolites and understand metabolic pathways.

Strategies for Analogue Synthesis and Targeted Structural Modification

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of its biological properties.

Introduction and Positional Effects of Substituents on the Phenethyl Moiety

A key area for structural modification is the phenethyl moiety. The introduction of different substituents at various positions on the phenyl ring can have a significant impact on the compound's properties.

Synthetic Strategy: Analogues with different substituents on the aromatic ring can be synthesized by starting with the appropriately substituted phenethylamine. A wide variety of substituted phenethylamines are either commercially available or can be synthesized through established routes, such as the reduction of the corresponding substituted phenylacetonitriles or nitrostyrenes.

Positional Effects: The position and electronic nature of the substituent on the phenyl ring can influence the compound's lipophilicity, electronic distribution, and steric profile. For example:

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) can alter the pKa of the guanidine group and affect its binding to biological targets.

Electron-donating groups (e.g., methoxy, methyl) can increase electron density in the aromatic ring and potentially influence metabolic stability.

Positional Isomers: Moving the chloro substituent from the para to the ortho or meta position would create isomers with different spatial arrangements, which could lead to altered biological activity.

By systematically synthesizing and evaluating a library of such analogues, researchers can gain a deeper understanding of the structural requirements for the desired biological effect.

Chemical Modifications of the Guanidine Core and Its Linkages

The guanidine group is a highly basic and nucleophilic moiety, making it a prime target for chemical modifications. These modifications can significantly alter the compound's physicochemical properties, such as its pKa, lipophilicity, and ability to interact with biological targets. Strategies for modifying the guanidine core in compounds structurally similar to this compound often involve reactions at the nitrogen atoms.

One common approach is the N-alkylation or N-arylation of the guanidine nitrogen atoms. This can be achieved by reacting the parent guanidine with alkyl or aryl halides. To control the regioselectivity of these reactions, protecting group strategies are often employed. The use of Boc (tert-butyloxycarbonyl) protecting groups on one or more nitrogen atoms of the guanidine allows for selective functionalization of the remaining unprotected nitrogen.

Another key modification strategy involves the reaction of the guanidine group with electrophilic reagents. For instance, reaction with isocyanates or isothiocyanates can lead to the formation of corresponding urea (B33335) or thiourea (B124793) derivatives. These modifications can introduce new hydrogen bonding donors and acceptors, potentially enhancing the binding affinity of the molecule to its target.

The linkage between the phenethyl group and the guanidine core can also be a site for modification, although this typically involves a more complex multi-step synthesis rather than a direct modification of the final compound. Variations in the linker length or the introduction of different functional groups along the chain can be explored to optimize the spatial orientation and flexibility of the molecule.

Furthermore, the guanidine moiety itself can be synthesized through various methods, which inherently allow for the introduction of diversity. A prevalent method for the synthesis of substituted guanidines is the reaction of a primary amine with a guanidinylating agent. A variety of such agents are available, including S-methylisothiourea, N,N'-di-Boc-S-methylisothiourea, and cyanamide derivatives. The choice of the guanidinylating agent can influence the reaction conditions and the substitution pattern of the final product.

For instance, the synthesis of N-substituted biguanides, which contain an extended guanidine-like structure, often involves the reaction of dicyandiamide (B1669379) with an appropriate amine hydrochloride. This method has been successfully applied to the synthesis of various biguanide (B1667054) derivatives. nih.govchemicalbook.com

The following table summarizes some of the key synthetic strategies for modifying the guanidine core:

| Modification Strategy | Reagents and Conditions | Resulting Derivative | Key Considerations |

| N-Alkylation/N-Arylation | Alkyl/Aryl halides, Base | N-Substituted Guanidine | Use of protecting groups for regioselectivity |

| Acylation | Acyl chlorides, Anhydrides | N-Acylguanidine | Can alter basicity and nucleophilicity |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonylguanidine | Introduces a strongly electron-withdrawing group |

| Reaction with Isocyanates | Isocyanates | Guanidine-urea hybrid | Introduces hydrogen bonding functionalities |

| Reaction with Isothiocyanates | Isothiocyanates | Guanidine-thiourea hybrid | Introduces hydrogen bonding functionalities |

| Guanylation of Amines | Cyanamide, S-Alkylisothioureas | Substituted Guanidine | A common method for de novo synthesis |

| Biguanide Synthesis | Dicyandiamide, Amine HCl | Biguanide Derivative | Creates an extended guanidinium (B1211019) system nih.govchemicalbook.com |

Stereochemical Considerations and Enantioselective Synthetic Approaches

The presence of a chiral center in the phenethyl portion of this compound or its derivatives introduces the possibility of stereoisomers. The biological activity of enantiomers can differ significantly, with one enantiomer often being more potent or having a different pharmacological profile than the other. Therefore, the stereoselective synthesis of such compounds is of great importance in medicinal chemistry.

While this compound itself does not possess a chiral center in its basic structure, the introduction of substituents on the ethyl linker or the synthesis of more complex analogs can create stereogenic centers. For example, hydroxylation or alkylation of the carbon chain connecting the phenyl ring and the guanidine group would result in a chiral molecule.

Several strategies can be employed for the enantioselective synthesis of chiral guanidine-containing compounds. One approach involves the use of a chiral starting material that already contains the desired stereochemistry. For example, a chiral amino acid or a chiral amine can be used as a precursor in the synthesis.

Alternatively, asymmetric synthesis methods can be employed to introduce the chiral center with high enantiomeric excess. This can involve the use of chiral catalysts or chiral auxiliaries. For instance, asymmetric hydrogenation of a prochiral olefin precursor can establish the stereochemistry of the phenethyl backbone. nih.gov

The development of chiral guanidine catalysts has also opened up new avenues for enantioselective transformations. While these are typically used to catalyze other reactions, the principles can be applied to the synthesis of chiral guanidine-containing molecules themselves. The synthesis of ortho-phenylenebis(guanidine) derivatives with potential chirality highlights the interest in stereochemically defined guanidine compounds. researchgate.net

The following table outlines potential strategies for achieving enantioselectivity in the synthesis of chiral this compound analogs:

| Enantioselective Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis starting from a chiral amino acid or amine. |

| Asymmetric Hydrogenation | Reduction of a prochiral double bond using a chiral catalyst. nih.gov | Establishing the stereocenter on the phenethyl linker. nih.gov |

| Chiral Auxiliaries | Covalent attachment of a chiral group to guide the stereochemical outcome of a reaction. | Use of a chiral auxiliary to direct alkylation of the phenethyl backbone. |

| Resolution of Racemates | Separation of a racemic mixture into its individual enantiomers. | Chromatographic separation using a chiral stationary phase or diastereomeric salt formation. |

The careful consideration of stereochemistry and the application of enantioselective synthetic methods are crucial for the development of potent and selective therapeutic agents based on the this compound scaffold.

Elucidation of Molecular Mechanisms of Action and Target Engagement Investigations Preclinical Focus

Hypothesized Molecular Targets and Intracellular Signaling Pathways Modulated by (p-Chlorophenethyl)aminoguanidine

No information is available in the scientific literature regarding the hypothesized molecular targets or the intracellular signaling pathways that may be modulated by this compound.

Comprehensive Enzyme Inhibition Profiling and Kinetic Characterization

There are no published studies detailing the comprehensive enzyme inhibition profile or kinetic characterization of this compound.

Investigation of Nitric Oxide Synthase (NOS) Isoform Selectivity and Inhibition Kinetics

No data exists on the interaction of this compound with Nitric Oxide Synthase (NOS) isoforms.

Advanced Glycation End-product (AGE) Formation Inhibition Studies

There is no available research on the potential for this compound to inhibit the formation of Advanced Glycation End-products (AGEs).

Assessment of Monoamine Oxidase (MAO) Inhibition Profiles

The inhibitory effects of this compound on Monoamine Oxidase (MAO) have not been reported in the scientific literature.

Exploration of Interactions with Other Relevant Enzyme Systems

No information is available concerning the interaction of this compound with any other enzyme systems.

Receptor Binding Affinity Studies and Ligand-Protein Interaction Characterization

There are no published receptor binding affinity studies or characterizations of ligand-protein interactions for this compound.

Modulation of Cellular Signaling Cascades in Defined In Vitro Systems

The initial exploration into the biological activity of a novel compound such as this compound would involve a series of in vitro assays to determine its effects on various cellular signaling pathways. These pathways are complex networks of proteins and other molecules that govern cellular processes like growth, differentiation, and apoptosis. Small molecules can modulate these cascades, leading to therapeutic effects or toxicity. coursera.org

The investigation would commence with high-throughput screening (HTS) using various cell lines to identify any significant biological responses. databiotech.co.il These assays often employ fluorescent or luminescent reporters to measure changes in the activity of key signaling proteins or the expression of target genes. nih.govfrontiersin.org For instance, if this compound is hypothesized to be an enzyme inhibitor, a panel of enzyme inhibition assays would be conducted. biobide.combiocompare.com These assays measure the compound's ability to reduce the activity of specific enzymes that are known to be critical nodes in signaling cascades. bioivt.com

A variety of techniques can be employed to dissect the specific signaling pathways affected. nih.gov For example, western blotting can be used to detect changes in the phosphorylation state of key signaling proteins, which is a common mechanism of signal transduction. Flow cytometry can be used to analyze changes in the cell cycle or to detect markers of apoptosis. acs.org Furthermore, gene expression profiling using techniques like quantitative PCR (qPCR) or microarray analysis can provide a broad overview of the cellular response to the compound at the transcriptional level.

Should initial screenings suggest an effect on a particular pathway, more focused studies would be designed. For example, if this compound were to show potential as a modulator of pathways involving G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), specific cell-based assays for these receptor families would be utilized. nih.gov The goal of this in vitro profiling is to build a comprehensive picture of how this compound interacts with and modulates cellular signaling networks, providing a foundation for understanding its potential therapeutic applications.

Computational Chemistry and Advanced Molecular Modeling Insights

In the absence of empirical data, computational methods serve as powerful predictive tools to hypothesize the biological targets and molecular interactions of this compound. nih.gov These in silico techniques can guide subsequent experimental work and provide a theoretical framework for understanding the compound's mechanism of action at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein. youtube.comyoutube.com This method is instrumental in virtual screening and for generating hypotheses about how a small molecule like this compound might interact with a potential biological target. nih.govwikipedia.org

The process involves generating a three-dimensional structure of this compound and then computationally placing it into the binding site of a target protein. A scoring function is used to estimate the binding affinity for different poses, with a more negative score generally indicating a more favorable interaction. youtube.com

Given the structural features of this compound, a range of potential protein targets could be explored, such as kinases, oxidoreductases, or transferases. The results of these simulations would be presented in a table, detailing the predicted binding energies and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the binding pocket of each hypothetical target.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | LYS72, GLU91, LEU148 |

| Oxidoreductase B | -7.9 | TYR54, HIS120, PHE259 |

| Transferase C | -7.2 | ASP101, ARG105, TRP189 |

This table presents hypothetical data for illustrative purposes. The values are not based on actual experimental or computational results.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. acs.orgscfbio-iitd.res.in MD simulations provide a more dynamic picture of the interaction by simulating the movements of atoms and molecules based on the principles of classical mechanics. nih.govnih.gov

An MD simulation would be initiated with the best-scoring docked pose of this compound within its predicted protein target. The simulation would be run for a sufficient duration (e.g., nanoseconds to microseconds) to observe the conformational changes of both the ligand and the protein. scfbio-iitd.res.in Analysis of the simulation trajectory can reveal the stability of the binding pose, the persistence of key interactions, and the flexibility of different regions of the protein upon ligand binding. acs.org

Key metrics from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

| Parameter | Value |

| Simulation Software | GROMACS, AMBER |

| Force Field | CHARMM36, AMBER99 |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

This table outlines typical parameters for an MD simulation and is for illustrative purposes only.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide the most detailed level of theory for understanding the intrinsic properties of a molecule. quantumgrad.comnumberanalytics.comsubstack.com These methods can be used to calculate the electronic structure, reactivity descriptors, and electrostatic potential of this compound. quantumzeitgeist.comnih.gov

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. nih.gov The molecular electrostatic potential (MEP) map visually represents the charge distribution around the molecule, highlighting regions that are likely to be involved in electrostatic interactions with a biological target. rsc.orgresearchgate.netacs.org Red regions on an MEP map indicate areas of negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). als-journal.com

These quantum chemical properties can help to rationalize the binding modes observed in molecular docking and MD simulations and can guide the design of derivatives with improved activity or selectivity.

Table 3: Theoretical Quantum Chemical Properties of this compound

| Property | Predicted Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This table contains hypothetical data for illustrative purposes. The values are not derived from actual quantum chemical calculations.

Preclinical Pharmacological and Biological Activity Research Excluding Human Clinical Data

In Vitro Studies Utilizing Specific Cell Lines and Primary Cell Cultures

No publicly available research data was identified for any in vitro studies conducted on (p-Chlorophenethyl)aminoguanidine. This includes a lack of information regarding:

Ex Vivo Tissue and Organ Perfusion Studies

Similarly, no ex vivo studies on the effects of this compound on tissue and organ systems were found in the public domain. This includes a complete absence of data pertaining to:

Assessment of Organ Function Preservation and Pathophysiological Markers

Preclinical research on aminoguanidine (B1677879) suggests a significant potential for organ protection in various pathological conditions, primarily through the modulation of key enzymatic pathways and inflammatory mediators. These findings provide a basis for postulating the possible effects of this compound.

In a rat model of endotoxemia, a condition characterized by a systemic inflammatory response that can lead to multiple organ dysfunction, aminoguanidine demonstrated a protective effect on the kidneys, liver, and pancreas. This was evidenced by the attenuation of the rise in plasma markers indicative of organ damage. The protective mechanism is thought to be linked to the selective inhibition of inducible nitric oxide synthase (iNOS), which is upregulated during systemic inflammation and contributes to cellular injury.

Further supporting the potential for organ preservation, studies in renal ischemia-reperfusion injury models have shown that aminoguanidine confers a renoprotective effect. In these models, aminoguanidine was found to prevent lipid peroxidation, increase levels of the antioxidant glutathione (B108866), and restore the activity of glutathione S-transferase, an important enzyme in detoxification. Additionally, aminoguanidine inhibited the expression of iNOS and heat shock protein 27 (Hsp27), both of which are involved in the oxidative stress response. The compound also mitigated the upregulation of markers associated with endothelial activation, mesenchymal transition, and inflammation, such as VE-cadherin, vimentin, and various interleukins.

The table below summarizes the key findings related to organ function preservation observed with aminoguanidine in preclinical models.

| Organ System | Disease Model | Key Pathophysiological Markers Modulated by Aminoguanidine | Observed Protective Effect | Reference |

| Kidney, Liver, Pancreas | Endotoxemia | Plasma nitrite (B80452) (indicator of iNOS activity) | Attenuation of organ dysfunction | |

| Kidney | Ischemia-Reperfusion Injury | iNOS, Hsp27, VE-cadherin, vimentin, IL-1β, IL-6 | Reduced kidney injury and improved function |

Comparative Biological Activity Studies with Structurally Related Aminoguanidine Analogues

The biological activity of aminoguanidine can be significantly influenced by structural modifications, leading to analogues with altered potency, selectivity, and even different primary mechanisms of action.

A study on aminoguanidine and its Schiff base with pyridoxal, pyridoxylidene aminoguanidine (PAG), in diabetic rats revealed that PAG decreased total DNA damage. However, it also increased the susceptibility of lipoproteins to oxidation, suggesting a potential pro-oxidant activity under certain conditions. This highlights the complex effects that can arise from structural changes. Another study mentioned that resorcylidene aminoguanidine (RAG), another analogue, was effective in decreasing the formation of malondialdehyde, a marker of oxidative stress, in diabetic rats.

In a different line of investigation, novel aminoguanidine hydrazone analogues were synthesized and evaluated for their antimicrobial and cholinesterase inhibitory activities. This study demonstrated that the introduction of different substituents, such as chloro or nitro groups, on the aromatic ring significantly modulated the biological activity, including the selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE). For example, the presence of a 2-chlorobenzylidene group led to higher selectivity for AChE compared to its isomers.

The following table provides a comparative overview of the biological activities of different aminoguanidine analogues.

| Analogue | Key Structural Feature | Primary Biological Activity Investigated | Key Findings | Reference |

| Pyridoxylidene aminoguanidine (PAG) | Schiff base with pyridoxal | Antioxidant/Pro-oxidant effects in diabetes | Decreased DNA damage but increased lipoprotein oxidation | |

| Resorcylidene aminoguanidine (RAG) | Schiff base with resorcylaldehyde | Antioxidant effects in diabetes | Decreased malondialdehyde formation | |

| 4-chlorobenzylideneaminoguanidine | 4-chloro substitution on benzylidene ring | Antimicrobial and cholinesterase inhibition | Active against various microbes; specific cholinesterase inhibition profile | |

| 2-chlorobenzylideneaminoguanidine | 2-chloro substitution on benzylidene ring | Cholinesterase inhibition | Higher selectivity for AChE |

Based on the extensive preclinical research on aminoguanidine and its structurally related analogues, it is plausible to hypothesize that this compound possesses significant biological activities. The presence of the p-chlorophenethyl group may influence its lipophilicity and interaction with biological targets, potentially leading to a unique pharmacological profile. The preclinical data on aminoguanidine suggests that this compound could exhibit organ-protective effects, particularly in conditions associated with inflammation and oxidative stress, and may have therapeutic potential in metabolic and inflammatory diseases. However, without direct experimental evidence, these remain well-founded postulations. Further preclinical studies are imperative to elucidate the specific pharmacological and biological activities of this compound.

Structure Activity Relationship Sar and Rational Design for Structural Optimization

Identification of Key Pharmacophoric Features and Their Contribution to Biological Activity

Aminoguanidine (B1677879) itself is known to inhibit enzymes like diamine oxidase and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov This inhibitory action is attributed to the aminoguanidine moiety, which can interact with carbonyl cofactors or mimic the guanidinium (B1211019) group of arginine, a substrate for NOS. nih.gov Therefore, the aminoguanidine portion of (p-Chlorophenethyl)aminoguanidine is a critical pharmacophore.

Impact of Aromatic Substituents and Linker Variations on Activity and Selectivity Profiles

The nature and position of substituents on the aromatic ring, as well as the length and character of the linker, can profoundly influence the activity and selectivity of phenethylaminoguanidine derivatives.

Aromatic Substituents: The presence of a chlorine atom at the para-position of the phenyl ring in this compound is a significant modification. Halogen atoms, such as chlorine, can alter the electronic properties and lipophilicity of the molecule. A chloro substituent can increase the compound's ability to penetrate cell membranes and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a target protein. nih.govnih.gov The position of the substituent is also critical; for instance, in a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs, the position of a chlorine atom on the phenyl ring significantly impacted their cytotoxic effects. nih.gov This highlights the importance of systematic exploration of substituent effects on the phenyl ring to optimize biological activity.

Linker Variations: The ethyl linker connecting the phenyl ring and the aminoguanidine group provides a specific spatial arrangement. Variations in the linker length or rigidity can significantly affect how the terminal functional groups are presented to the biological target. For instance, in the development of phosphodiesterase 4D inhibitors, a flexible linker was found to be crucial for allowing the molecule to adopt a favorable conformation within the binding site. researchgate.net Similarly, for phenethylamine (B48288) hallucinogens, modifications to the ethylamine (B1201723) side chain are known to dramatically alter their pharmacological properties. nih.gov Shortening, lengthening, or introducing rigidity (e.g., through cyclization) to the ethyl linker of this compound would likely result in analogues with different activity and selectivity profiles.

The following table summarizes the potential impact of structural modifications on the activity of phenethylaminoguanidine analogs, based on general principles of medicinal chemistry.

| Modification | Potential Impact on Activity/Selectivity |

| Aromatic Ring | |

| Varying substituent position (ortho, meta, para) | Alters electronic distribution and steric hindrance, affecting binding affinity. |

| Introducing different substituents (e.g., -CH3, -OCH3, -NO2) | Modifies lipophilicity, electronic properties, and potential for specific interactions (e.g., hydrogen bonding). |

| Linker | |

| Changing linker length (e.g., methyl, propyl) | Affects the distance between the pharmacophoric groups, influencing optimal binding. |

| Introducing rigidity (e.g., double bond, cyclopropane (B1198618) ring) | Restricts conformational freedom, potentially leading to higher selectivity but requiring a more precise fit to the target. |

Role of the Guanidine (B92328) Moiety in Specific Target Interactions and Binding Modes

The guanidine moiety is a cornerstone of the biological activity of this compound. As a strong base, the guanidinium group is protonated under physiological conditions, allowing it to form strong, charge-assisted hydrogen bonds with negatively charged residues like aspartate and glutamate (B1630785) in a protein's active site. jocpr.com This ability to engage in multiple hydrogen bonds and electrostatic interactions makes it a valuable functional group in drug design.

In the context of enzyme inhibition, the aminoguanidine group can act as a reactive nucleophile. For example, aminoguanidine is known to trap reactive dicarbonyl compounds, which are implicated in the formation of advanced glycation end products (AGEs). researchgate.net Furthermore, its structural similarity to the guanidinium group of arginine allows it to act as a competitive inhibitor for enzymes that process arginine, such as nitric oxide synthase. nih.gov The specific binding mode of the guanidine moiety would depend on the topology of the target's active site, but it is consistently identified as a key interacting group.

Stereochemical Considerations and Enantiomeric Purity Influence on Bioactivity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs. researchgate.netsolubilityofthings.com While this compound itself is not chiral, the introduction of a substituent on the ethyl linker or the synthesis of more complex analogues could create chiral centers. In such cases, the different enantiomers would likely exhibit distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For instance, if a methyl group were added to the alpha-carbon of the ethyl linker, creating a chiral center, the resulting (R) and (S) enantiomers could have vastly different potencies and selectivities. One enantiomer might fit perfectly into the binding site, leading to a strong biological response, while the other might have a poor fit and be inactive or even have off-target effects. Therefore, for any chiral analogue of this compound, the determination of the absolute configuration and the evaluation of the biological activity of each pure enantiomer would be essential.

Principles of Rational Design for Enhancing Preclinical Efficacy or Target Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. bioninja.com.aunih.gov For this compound, several rational design strategies could be employed to enhance its preclinical profile.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how this compound and its analogues bind. This information can guide the design of new derivatives with improved binding affinity and selectivity. For example, modifications could be designed to form additional hydrogen bonds or to better fill a hydrophobic pocket in the active site.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. New compounds can then be designed to fit this pharmacophore model.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the chlorine atom could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to fine-tune the electronic and lipophilic properties. Similarly, the guanidine group could be replaced with other basic, hydrogen-bonding moieties.

The table below outlines some rational design strategies for the optimization of this compound.

| Design Strategy | Example Application | Desired Outcome |

| Structure-Based Design | Docking of analogues into a target enzyme's active site. | Design of new compounds with higher predicted binding affinity. |

| Pharmacophore Modeling | Aligning a series of active aminoguanidine derivatives to identify common features. | Generation of a 3D model to guide the design of novel scaffolds. |

| Bioisosteric Replacement | Replacing the p-chloro substituent with a p-fluoro or p-bromo substituent. | Improved membrane permeability or enhanced halogen bonding. |

| Conformational Restriction | Introducing a double bond or a small ring into the ethyl linker. | Increased selectivity for a specific target by reducing conformational flexibility. |

Through the systematic application of these SAR and rational design principles, it is possible to methodically optimize the structure of this compound to develop analogues with enhanced efficacy and a more desirable pharmacological profile for potential therapeutic use.

Analytical and Bioanalytical Methodologies for Research Sample Analysis and Characterization

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating a compound of interest from a mixture and for its quantification. The development and validation of such methods are crucial for ensuring the reliability of analytical results.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. A typical HPLC method for a guanidine-containing compound would involve optimizing parameters such as the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with a buffered aqueous phase), and detector settings (e.g., UV-Vis wavelength). Method validation would include assessing specificity, linearity, accuracy, precision, and robustness.

Despite the common use of HPLC for related structures, no specific method development or validation reports for (p-Chlorophenethyl)aminoguanidine have been identified.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility. This process involves a chemical reaction to modify the analyte into a more suitable form for GC analysis.

There are currently no published studies detailing the derivatization and subsequent GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for quantifying compounds at very low concentrations in complex matrices. The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

While LC-MS/MS is a standard tool in pharmaceutical and bioanalytical research, specific methods for the high-sensitivity and high-specificity detection of this compound have not been reported in the available literature.

Spectroscopic Characterization Methods for Research Material Verification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Two-dimensional (2D) NMR techniques, such as COSY and HMQC, help to establish the connectivity between atoms.

No experimental ¹H NMR or ¹³C NMR data for this compound are available in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of a molecule. Fragmentation analysis within an HRMS experiment can further help to elucidate the structure of the compound.

While predicted mass spectrometry data for this compound is available from public databases, experimentally determined HRMS data, including fragmentation patterns, have not been published. The predicted monoisotopic mass and some potential adducts are listed below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.09015 |

| [M+Na]⁺ | 235.07209 |

| [M-H]⁻ | 211.07559 |

| [M+NH₄]⁺ | 230.11669 |

| [M+K]⁺ | 251.04603 |

| Table 1: Predicted m/z values for various adducts of this compound. Data is based on theoretical calculations and has not been experimentally confirmed in published literature. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy serves as a fundamental analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectrum is generated that reveals the vibrational frequencies of its chemical bonds. This "molecular fingerprint" is characteristic of the compound's structure. For this compound, the IR spectrum would display specific absorption bands corresponding to its primary structural components: the p-chlorophenyl group, the ethyl chain, and the aminoguanidine (B1677879) moiety.

The aminoguanidine portion of the molecule is expected to show distinct peaks. The N-H stretching vibrations from the amine and guanidine (B92328) groups typically appear in the region of 3300 to 3500 cm⁻¹. Primary amines (R-NH₂) characteristically show two bands in this region, one for symmetric and one for asymmetric stretching. libretexts.org The C=N stretching of the guanidine group would likely produce a strong absorption in the 1670 to 1780 cm⁻¹ range. libretexts.org

The p-chlorophenethyl group also contributes characteristic signals. Aromatic C-H stretching vibrations are generally observed between 3020 and 3100 cm⁻¹. libretexts.org The carbon-carbon double bonds within the benzene (B151609) ring give rise to absorptions in the 1450 to 1600 cm⁻¹ range. The para-substitution pattern on the benzene ring is often indicated by a strong C-H out-of-plane bending absorption in the 800-850 cm⁻¹ region. The C-Cl stretch would be expected in the fingerprint region, typically below 800 cm⁻¹.

The ethyl linker's aliphatic C-H bonds will have stretching vibrations in the 2850-3000 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine/Guanidine) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3020-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| C=N (Guanidine) | Stretch | 1670-1780 |

| Aromatic C=C | Stretch | 1450-1600 |

| Aromatic C-H | Out-of-plane Bend (para-substituted) | 800-850 |

Quantification in Preclinical Biological Matrices (e.g., cell lysates, animal plasma, tissue homogenates) for Research Studies

The accurate measurement of this compound concentrations in biological samples is critical for preclinical research, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical studies due to its high sensitivity and selectivity.

A typical LC-MS/MS method involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection. The initial sample preparation step is crucial for removing proteins and other interfering components from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). An internal standard, a molecule with a similar structure to the analyte, is typically added to the sample before extraction to account for any loss during sample processing and to normalize for variations in instrument response.

Chromatographic separation is usually achieved using a reversed-phase HPLC column (such as a C18 column). The mobile phase, a mixture of water with an acidic modifier (like formic acid) and an organic solvent (such as acetonitrile or methanol), is optimized to ensure a good peak shape and separation of the analyte from other components.

For detection, a triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecule of this compound (the precursor ion) in the first quadrupole, fragmenting it in the second, and detecting a specific fragment (the product ion) in the third. This highly specific detection method minimizes interference from the complex biological matrix. Predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in the development of mass spectrometric methods. uni.lu

The entire analytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory agencies. This validation process assesses the method's linearity, accuracy, precision, selectivity, and the stability of the analyte in the biological samples.

Table 2: Illustrative Parameters for an LC-MS/MS Method for this compound Quantification

| Parameter | Description |

|---|---|

| Sample Preparation | |

| Technique | Protein precipitation followed by solid-phase extraction (SPE) |

| Liquid Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Elution | Gradient |

| Mass Spectrometry | |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 213.09 |

Purity Assessment and Quality Control Protocols for Research-Grade Materials

To ensure the integrity and reproducibility of research findings, the purity and quality of research-grade this compound must be thoroughly characterized. A comprehensive quality control (QC) strategy employs a suite of analytical techniques to confirm the identity and purity of the compound.

Purity Assessment: The primary technique for purity determination is high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. A reversed-phase C18 column is typically used, and the purity is calculated based on the area of the main peak relative to the total peak area in the chromatogram.

Identity Confirmation: The identity of the compound is established using a combination of spectroscopic methods:

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the atoms.

Infrared (IR) Spectroscopy: As described in section 6.2.3, IR spectroscopy confirms the presence of the expected functional groups.

Impurity Profiling: Potential impurities can include unreacted starting materials, by-products from the synthesis, or residual solvents. LC-MS is a powerful tool for the identification and tentative quantification of these process-related impurities. Gas chromatography (GC) is often used to determine the levels of any remaining solvents from the synthesis and purification process.

Additional quality control tests may include determining the compound's physical appearance, solubility in various solvents, and water content (typically by Karl Fischer titration). A Certificate of Analysis (CoA) is provided with the research-grade material, summarizing the results of these QC tests and confirming that the compound meets the required purity specifications.

Table 3: Representative Quality Control Specifications for Research-Grade this compound

| Test | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥ 98% |

| Identity | ¹H NMR, MS | Conforms to structure |

| Appearance | Visual | White to off-white solid |

Theoretical Considerations and Future Research Directions

Identification of Underexplored Molecular Targets and Mechanistic Pathways for (p-Chlorophenethyl)aminoguanidine

The foundational step in understanding the biological relevance of this compound is the identification of its molecular targets and the elucidation of its mechanistic pathways. The parent compound, aminoguanidine (B1677879), is a known inhibitor of several enzymes, including diamine oxidase and nitric oxide synthase (NOS), and it also functions as a scavenger of reactive carbonyl species, thereby inhibiting the formation of advanced glycation end products (AGEs). nih.gov The introduction of the p-chlorophenethyl moiety may modulate these known interactions or confer novel biological activities.

Future research should systematically screen this compound against these established targets. Furthermore, given that various aminoguanidine derivatives have demonstrated antimicrobial and cholinesterase inhibitory activities, it is conceivable that this compound may interact with unforeseen targets. nih.govnih.govresearchgate.net For instance, studies on aminoguanidine hydrazone analogues have revealed that halogenated derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The presence of the chloro-substituent on the phenethyl group warrants an investigation into these and other potential targets.

A proposed list of initial molecular targets for investigation is provided in the table below.

| Potential Molecular Target | Known Function | Rationale for Investigation |

| Diamine Oxidase | Metabolizes polyamines | Aminoguanidine is a known inhibitor. |

| Nitric Oxide Synthase (NOS) | Produces nitric oxide | Aminoguanidine has inhibitory activity against NOS. nih.gov |

| Advanced Glycation End Product (AGE) Receptors | Mediate inflammatory responses to AGEs | Aminoguanidine is an inhibitor of AGE formation. |

| Acetylcholinesterase (AChE) | Degrades the neurotransmitter acetylcholine | Halogenated aminoguanidine derivatives show inhibitory activity. nih.gov |

| Butyrylcholinesterase (BuChE) | Broader substrate specificity than AChE | Halogenated aminoguanidine derivatives show inhibitory activity. nih.gov |

| Bacterial Enzymes | Essential for microbial survival | Aminoguanidine derivatives possess antimicrobial properties. nih.govresearchgate.net |

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) in Preclinical Research

To gain a comprehensive, systems-level understanding of the cellular effects of this compound, the integration of advanced omics technologies is imperative. As of now, no such studies have been reported for this specific compound.

Metabolomics: This approach can reveal alterations in cellular metabolism upon exposure to the compound, providing insights into its mechanism of action and potential off-target effects.

Proteomics: Techniques such as chemical proteomics can be employed to identify the direct protein binding partners of this compound in an unbiased manner, potentially uncovering novel molecular targets.

Transcriptomics: Analyzing changes in gene expression through methods like RNA sequencing will illuminate the downstream cellular pathways and responses modulated by the compound.

Development of Novel In Vitro and In Vivo Preclinical Research Models for Specific Applications

The evaluation of this compound's therapeutic potential necessitates the use of relevant preclinical models. The selection of these models should be guided by the known biological activities of the aminoguanidine class.

In Vitro Models:

Cell-based assays to quantify the inhibition of AGE formation.

Enzymatic assays to determine the inhibitory potency against diamine oxidase, NOS, AChE, and BuChE.

Antimicrobial susceptibility testing against a panel of clinically relevant pathogens, including drug-resistant strains. nih.govresearchgate.net

Neuronal cell cultures to investigate potential neuroprotective or neurotoxic properties.

In Vivo Models:

Animal models of diabetes to assess the compound's ability to mitigate diabetic complications.

Should in vitro data suggest cholinesterase inhibition, animal models of neurodegenerative disorders would be appropriate.

Infection models to determine the in vivo efficacy of its potential antimicrobial activity.

Methodological Innovations in Compound Characterization and Bioanalytical Techniques

The rigorous characterization and quantification of this compound are essential for preclinical development.

Compound Characterization:

Spectroscopic Analysis: Comprehensive structural elucidation using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography: To obtain a definitive three-dimensional structure, which can inform rational drug design.

Bioanalytical Techniques:

High-Performance Liquid Chromatography (HPLC): Development of a validated HPLC method, likely coupled with mass spectrometry (LC-MS/MS), for the sensitive and specific quantification of the compound in biological fluids and tissues.

Conceptual Frameworks for the Design of Next-Generation Aminoguanidine Derivatives with Enhanced Research Utility

The design of new aminoguanidine derivatives should be aimed at enhancing potency, selectivity, and pharmacokinetic profiles. A molecular hybridization strategy, which involves combining the aminoguanidine scaffold with other pharmacologically active moieties, has shown promise. researchgate.net

| Core Structure | Modification Approach | Scientific Rationale | Anticipated Outcome |

| This compound | Alteration of the substituent on the phenyl ring | To probe the influence of electronic and steric factors on activity. | Improved target affinity and selectivity. |

| This compound | Modification of the phenethyl linker | To investigate the impact of conformational flexibility on target binding. | Optimized interaction with the target's binding site. |

| This compound | Bioisosteric replacement of the aminoguanidine group | To explore novel chemical space and potentially alter the mode of action. | Discovery of derivatives with novel biological profiles. |

Computational methods, including in silico screening and molecular docking, can be leveraged to guide the design of these next-generation compounds. mdpi.com

Unanswered Questions and Critical Research Gaps in the Preclinical and Basic Science Understanding of the Compound

The scientific literature on this compound is sparse, leaving a multitude of fundamental questions unanswered. The most pressing research gaps include:

Primary Biological Activity: The principal molecular targets and the intrinsic biological activity of the compound are unknown.

Mechanism of Action: The molecular mechanisms through which it would exert any biological effects remain to be elucidated.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has not been determined.

In Vivo Efficacy and Safety: There is no data on its efficacy or safety in any preclinical animal models.

Structure-Activity Relationship (SAR): The relationship between the chemical structure of this compound and its biological activity is yet to be explored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (p-Chlorophenethyl)aminoguanidine, and how can researchers optimize reaction conditions to improve yield?

- Methodological Answer : Utilize factorial design to systematically vary parameters such as temperature, solvent polarity, and catalyst concentration. Analyze outcomes using high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Optimization should prioritize reproducibility and scalability while minimizing side reactions .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Employ X-ray crystallography for definitive structural elucidation. Supplement with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and differential scanning calorimetry (DSC) to determine thermal stability. Solubility profiles should be assessed across pH gradients to inform bioavailability studies .

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., spectrophotometric methods) targeting hypothesized pathways. Use cell viability assays (MTT or resazurin-based) in relevant cell lines. Ensure controls for cytotoxicity and validate results with triplicate experiments to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis using the PICO framework (Population, Intervention, Comparison, Outcome) to standardize data comparison. Evaluate methodological disparities (e.g., assay conditions, compound purity) and apply statistical tools like Cohen’s d to quantify effect size differences. Replicate conflicting experiments under controlled conditions to isolate variables .

Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) with crystal structures of target proteins. Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Cross-reference results with experimental surface plasmon resonance (SPR) data to refine computational models .

Q. How should researchers design a factorial experiment to investigate synergistic effects of this compound with other therapeutic agents?

- Methodological Answer : Implement a 2^k factorial design to test combinations, varying concentrations and exposure times. Use response surface methodology (RSM) to model interactions. Analyze synergy via the Chou-Talalay combination index (CI) and validate with isobolographic analysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodological Answer : Standardize synthetic protocols using process analytical technology (PAT) for real-time monitoring. Implement quality-by-design (QbD) principles to identify critical process parameters. Characterize batches with tandem mass spectrometry (LC-MS/MS) to ensure consistency in purity and stereochemistry .

Q. How can researchers address conflicting mechanistic hypotheses regarding this compound’s mode of action?

- Methodological Answer : Employ CRISPR-Cas9 gene editing to knockout putative target genes in model systems. Compare phenotypic outcomes with wild-type controls. Use transcriptomic profiling (RNA-seq) to identify differentially expressed pathways and validate with Western blotting or qPCR .

Methodological Considerations

- Data Analysis : Use inferential statistics (ANOVA, t-tests) to assess significance, and report confidence intervals for reproducibility. Raw data should be archived in appendices with metadata for transparency .

- Ethical and Safety Compliance : Adhere to institutional guidelines for chemical handling and disposal. Document risk assessments for reactive intermediates and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.